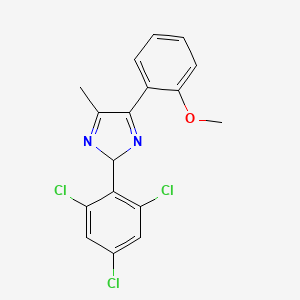

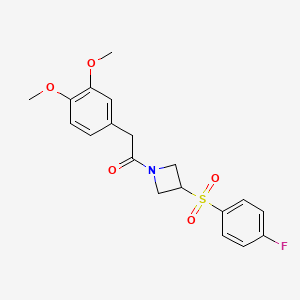

7-(2,5-difluorophenyl)-N,N-dimethyl-1,4-thiazepane-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(2,5-difluorophenyl)-N,N-dimethyl-1,4-thiazepane-4-sulfonamide, also known as DMTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

Research into the synthesis and antiviral activities of sulfonamide derivatives, such as those related to the compound , has been ongoing. For example, the study by Zhuo Chen et al. (2010) focused on the synthesis of new sulfonamide derivatives and tested their antiviral activities against tobacco mosaic virus, demonstrating the potential of such compounds in antiviral applications Zhuo Chen et al., 2010.

Environmental Impact and Detection

The study of perfluoroalkyl sulfonamides, closely related to the compound , in environmental samples reveals their persistence and distribution. Shoeib et al. (2004) investigated the concentrations and phase partitioning of perfluoroalkyl sulfonamides in indoor and outdoor air, highlighting the environmental presence and potential impact of these compounds Shoeib et al., 2004.

Material Science Applications

In the field of materials science, sulfonamide derivatives have been utilized in the development of new materials. For instance, Chenyi Wang et al. (2015) synthesized poly(arylene ether sulfone)s containing quaternary ammonium groups for use as anion exchange membranes, showing the utility of sulfonamide derivatives in creating advanced materials for energy applications Chenyi Wang et al., 2015.

Catalytic Applications and Organic Synthesis

Sulfonamide compounds also play a role in catalytic applications and organic synthesis. A study by Khazaei et al. (2016) introduced a novel sulfonamide reagent for catalyzing the synthesis of organic compounds, demonstrating the versatility of sulfonamide derivatives in chemical synthesis Khazaei et al., 2016.

Sensor Technology

The development of sensors for specific ion detection has also seen the use of sulfonamide derivatives. Aboubakr et al. (2013) reported the synthesis of a sulfonamide-conjugated semiconductor for the specific detection of fluoride ions, showcasing the potential of sulfonamide compounds in sensor technology Aboubakr et al., 2013.

Propiedades

IUPAC Name |

7-(2,5-difluorophenyl)-N,N-dimethyl-1,4-thiazepane-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2N2O2S2/c1-16(2)21(18,19)17-6-5-13(20-8-7-17)11-9-10(14)3-4-12(11)15/h3-4,9,13H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHFSEBVRYZRIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(SCC1)C2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol](/img/structure/B2760683.png)

![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)

![1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2760689.png)

![2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide](/img/structure/B2760690.png)

![N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2760691.png)

![[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2760701.png)